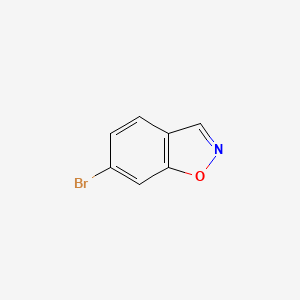

6-Bromo-1,2-benzisoxazole

Overview

Description

6-Bromo-1,2-benzisoxazole is a chemical compound that is part of the benzisoxazole family, which are heterocyclic aromatic organic compounds. These compounds are of interest due to their potential applications in various fields, including organic semiconductors and pharmaceuticals. The papers provided discuss various brominated compounds and their synthesis, which can offer insights into the synthesis and properties of this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis is reported, which yields moderate to good results . Another paper describes the synthesis of 2,6-disubstituted benzobisoxazoles through a reaction of diaminobenzene diols with various orthoesters, demonstrating the utility of these compounds as building blocks for the synthesis of conjugated polymers . Although these papers do not directly discuss this compound, the methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for their chemical properties and potential applications. The paper on the synthesis of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole provides a detailed analysis of the crystal structure of a related compound, which was determined by single-crystal X-ray diffraction . This analysis reveals the presence of intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions, which contribute to the formation of a supramolecular 3D structure. Such structural information is valuable for understanding the behavior of this compound in various environments.

Chemical Reactions Analysis

The reactivity of brominated compounds is another area of interest. For example, 1-bromo- and 1-iodo-benzotriazoles are described as reactive oxidants and sources of electrophilic bromine . This suggests that brominated compounds like this compound could also exhibit interesting reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The spectral properties of new 6-methoxy-3-(2'-thienyl)-1,2-benzisoxazole and its isomeric benzoxazole have been investigated, with mass spectroscopy and 13C NMR spectrometry confirming their structures . These techniques could similarly be applied to this compound to ascertain its physical and chemical properties. Additionally, the synthesis of 2-bromo-6-hydroxybenzofurans as versatile intermediates for the synthesis of natural products indicates the potential of brominated compounds for further chemical transformations .

Scientific Research Applications

Interaction with Aqueous Medium and Drug Design Implications

A study by Kabanda and Ebenso (2013) utilized density functional theory (DFT) to investigate the interaction of 1,2-benzisoxazole with water molecules. This research is crucial for understanding how 1,2-benzisoxazole derivatives, including 6-Bromo-1,2-benzisoxazole, interact in biological systems, providing insights into drug design applications. The study found that the stability of these complexes depends on factors like the formation of intermolecular hydrogen bonds, highlighting the molecule's potential in designing biologically active compounds (Kabanda & Ebenso, 2013).

Antimicrobial Applications

Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl derivatives, including 5-bromo variants, to study their antibacterial and antifungal activities. This research indicates the potential of this compound as a precursor for compounds with significant antimicrobial properties (Lamani et al., 2009).

Synthetic Chemistry and Medicinal Chemistry Applications

Arava et al. (2011) discussed the synthesis of 3-substituted-1,2-benzisoxazole derivatives, highlighting their emerging potential as antipsychotic compounds. The study elaborates on cost-effective synthesis methods, underscoring the importance of this compound as an intermediate in medicinal chemistry (Arava et al., 2011).

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The increasing series of developments leading benzisoxazole-containing highly active molecules supports the hope that these scaffolds will become more promising drug candidates .

Mechanism of Action

Target of Action

6-Bromo-1,2-benzisoxazole is a derivative of the isoxazole class of compounds .

Mode of Action

Isoxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and others . The interaction of these compounds with their targets often results in significant changes in cellular processes, but the exact mechanisms can vary widely depending on the specific compound and target.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not well-studied, isoxazole derivatives have been found to impact a variety of biochemical pathways. For instance, a bacteria-produced benzisoxazole was found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii. The study suggested that the compound might target two enzymes, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase .

Result of Action

Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The exact effects can vary widely depending on the specific compound and its targets.

Biochemical Analysis

Biochemical Properties

6-Bromo-1,2-benzisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzisoxazole derivatives, including this compound, have shown promising activities against enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These interactions are crucial for its antibacterial properties, especially against multi-drug resistant bacteria.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzisoxazole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, benzisoxazole derivatives have been shown to inhibit enzymes like chorismate pyruvate-lyase . Additionally, this compound can modulate gene expression, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzisoxazole derivatives, including this compound, maintain their biological activity over extended periods, although their efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it may cause toxic or adverse effects. For instance, zonisamide, a benzisoxazole derivative, has shown a wide margin between effective and toxic doses in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s antibacterial activity is linked to its interaction with enzymes like chorismate pyruvate-lyase . These interactions can affect metabolic flux and metabolite levels, contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. Benzisoxazole derivatives, including this compound, are known to be distributed in various tissues, influencing their therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .

properties

IUPAC Name |

6-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNORIBEFNHZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591234 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060802-88-1 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)